4-(Azetidin-3-yl)pyrimidin-2-amine
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Overview
Description
4-(Azetidin-3-yl)pyrimidin-2-amine is a chemical compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azetidin-3-yl)pyrimidin-2-amine typically involves the formation of the azetidine ring followed by its attachment to the pyrimidine core. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and carried out in solvents like acetonitrile at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve the use of magnesium oxide nanoparticles as catalysts to enhance the efficiency and yield of the synthesis . This method not only improves the reaction rate but also ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-(Azetidin-3-yl)pyrimidin-2-amine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the azetidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding N-oxides, while reduction can produce amine derivatives. Substitution reactions typically result in alkylated azetidine derivatives.
Scientific Research Applications
4-(Azetidin-3-yl)pyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and receptor binding.
Medicine: It has potential as a therapeutic agent, particularly as a histamine H3 receptor agonist.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Azetidin-3-yl)pyrimidin-2-amine involves its interaction with specific molecular targets. For example, as a histamine H3 receptor agonist, it binds to the receptor and modulates the release of neurotransmitters such as histamine, acetylcholine, serotonin, noradrenaline, and dopamine . This interaction affects various physiological processes, including sleep-wake regulation, cognition, and food intake.
Comparison with Similar Compounds
Similar Compounds
4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines: These compounds also act as histamine H3 receptor agonists and share a similar structure.
Imidazole derivatives: Typically used as histamine H3 receptor agonists but differ in their structural framework.
Uniqueness
4-(Azetidin-3-yl)pyrimidin-2-amine stands out due to its non-imidazole structure, which offers a different binding mode and potentially unique pharmacological profiles . This uniqueness makes it a valuable tool in histamine H3 receptor research and other scientific investigations.
Properties
Molecular Formula |
C7H10N4 |
---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
4-(azetidin-3-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C7H10N4/c8-7-10-2-1-6(11-7)5-3-9-4-5/h1-2,5,9H,3-4H2,(H2,8,10,11) |
InChI Key |
AIPFQNRTPRQSBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=NC(=NC=C2)N |
Origin of Product |
United States |
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